

Live-Cell Imaging to Assess Gartisertib-Induced Apoptosis

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Compound of Interest

Compound Name: *Gartisertib*

Cat. No.: *B2518192*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

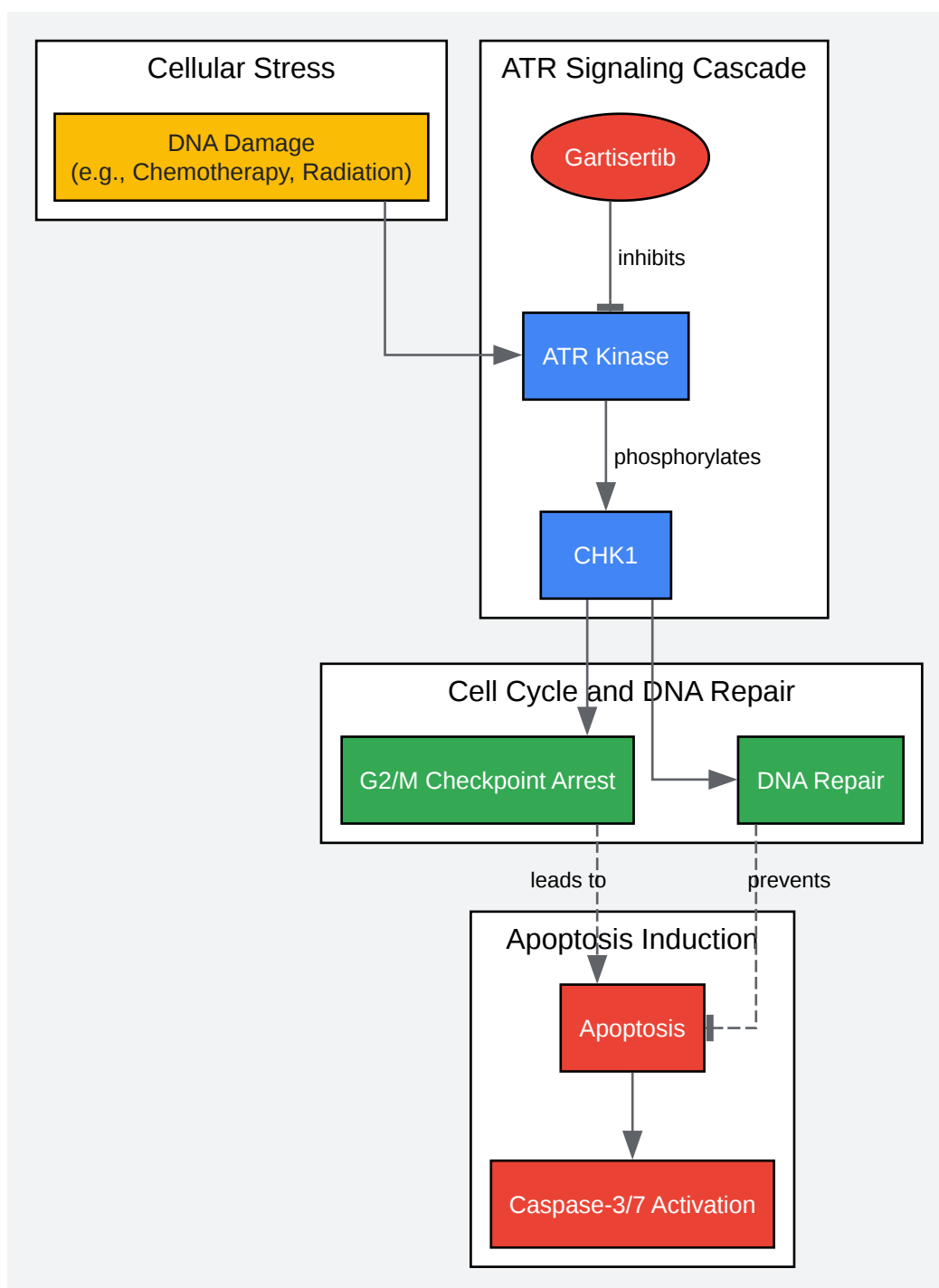
Introduction

Gartisertib (VX-803) is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[2][3] By inhibiting ATR, **Gartisertib** prevents cancer cells from repairing DNA damage, ultimately leading to synthetic lethality and apoptosis, particularly in tumors with existing DNA repair deficiencies.[1][2] This application note provides detailed protocols for assessing **Gartisertib**-induced apoptosis in real-time using live-cell imaging techniques.

Live-cell imaging offers a significant advantage over endpoint assays by enabling the kinetic analysis of apoptosis, providing valuable insights into the dynamics of drug response.[4] Here, we detail methods for monitoring two key apoptotic events: the activation of executioner caspases-3 and -7, and the externalization of phosphatidylserine (PS) on the cell surface. These protocols are designed for use with automated live-cell imaging platforms and high-content microscopy systems.

Mechanism of Action: Gartisertib-Induced Apoptosis

Gartisertib functions by competitively inhibiting the kinase activity of ATR.[1] This disruption of the DDR pathway prevents the phosphorylation of downstream targets like Checkpoint Kinase 1 (CHK1), abrogating cell cycle checkpoints (primarily at the G2/M phase) and hindering DNA repair.[1][2] The accumulation of unrepaired DNA damage triggers the intrinsic apoptotic pathway, leading to the activation of caspase cascades and eventual cell death.



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Caption: **Gartisertib** inhibits ATR, leading to apoptosis.

Data Presentation

The following tables summarize the quantitative data on **Gartisertib**'s efficacy in patient-derived glioblastoma cell lines.

Table 1: **Gartisertib** IC50 Values in Glioblastoma Cell Lines

Cell Line	Gartisertib IC50 (μM)	MGMT Promoter Status
Most Sensitive		
PB1	< 0.1	Unmethylated
RN1	< 0.1	Unmethylated
JK2	< 0.1	Unmethylated
Moderately Sensitive		
SB2b	0.56 (Median)	Unmethylated
Least Sensitive		
HW1	4.08	Methylated
MN1	> 2.5	Methylated
Control		
Human Astrocytes	7.22	N/A

Data synthesized from studies on patient-derived glioblastoma cell lines.[\[2\]](#)[\[5\]](#)

Table 2: Time-Dependent Increase in Apoptosis in Glioblastoma Cell Lines Treated with **Gartisertib** (1 μM)

Time (Hours)	Normalized Apoptosis (% of Control)
24	5%
48	15%
72	25%
96	40%

Values are representative of the trend observed in sensitive glioblastoma cell lines and are synthesized from graphical data.[\[6\]](#)

Experimental Protocols

The following are detailed protocols for live-cell imaging of **Gartisertib**-induced apoptosis.

Protocol 1: Real-Time Caspase-3/7 Activity Assay

This protocol utilizes a fluorogenic substrate for activated caspase-3 and -7, which upon cleavage, releases a DNA-binding dye that stains the nucleus of apoptotic cells.

Materials:

- Live-cell imaging system with environmental control (e.g., Incucyte® S3)
- **Gartisertib**
- Cell line of interest (e.g., patient-derived glioblastoma cells)
- Culture medium appropriate for the cell line
- 96-well black, clear-bottom tissue culture plates
- Caspase-3/7 Green Reagent (or similar fluorogenic substrate)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells into a 96-well plate at a density of 4,000 cells/well in 100 μ L of culture medium. [\[6\]](#)
 - Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
- Reagent and Treatment Preparation:
 - Prepare a stock solution of **Gartisertib** in DMSO.
 - On the day of the experiment, dilute the Caspase-3/7 Green Reagent in culture medium to the recommended working concentration (e.g., 1:1000 dilution for a final concentration of 5 μ M). [\[7\]](#)
 - Prepare serial dilutions of **Gartisertib** in the Caspase-3/7-containing medium at 2x the final desired concentration. Include a vehicle control (DMSO).
- Treatment and Imaging:
 - Carefully remove the medium from the wells.
 - Add 100 μ L of the **Gartisertib**/Caspase-3/7 mixture to the appropriate wells.
 - Place the plate inside the live-cell imaging system.
 - Allow the plate to equilibrate to 37°C for 30 minutes before the first scan. [\[7\]](#)
 - Acquire phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 96 hours). [\[7\]](#)
- Data Analysis:
 - Use the integrated software of the imaging system to quantify the number of green fluorescent (apoptotic) cells per image over time.

- Normalize the apoptotic cell count to the total cell number (confluence) to account for proliferation effects.[6]
- Plot the normalized apoptosis percentage against time for each **Gartisertib** concentration.

Protocol 2: Real-Time Phosphatidylserine (PS) Externalization Assay

This protocol uses a fluorescently labeled Annexin V to detect the externalization of PS, an early hallmark of apoptosis.

Materials:

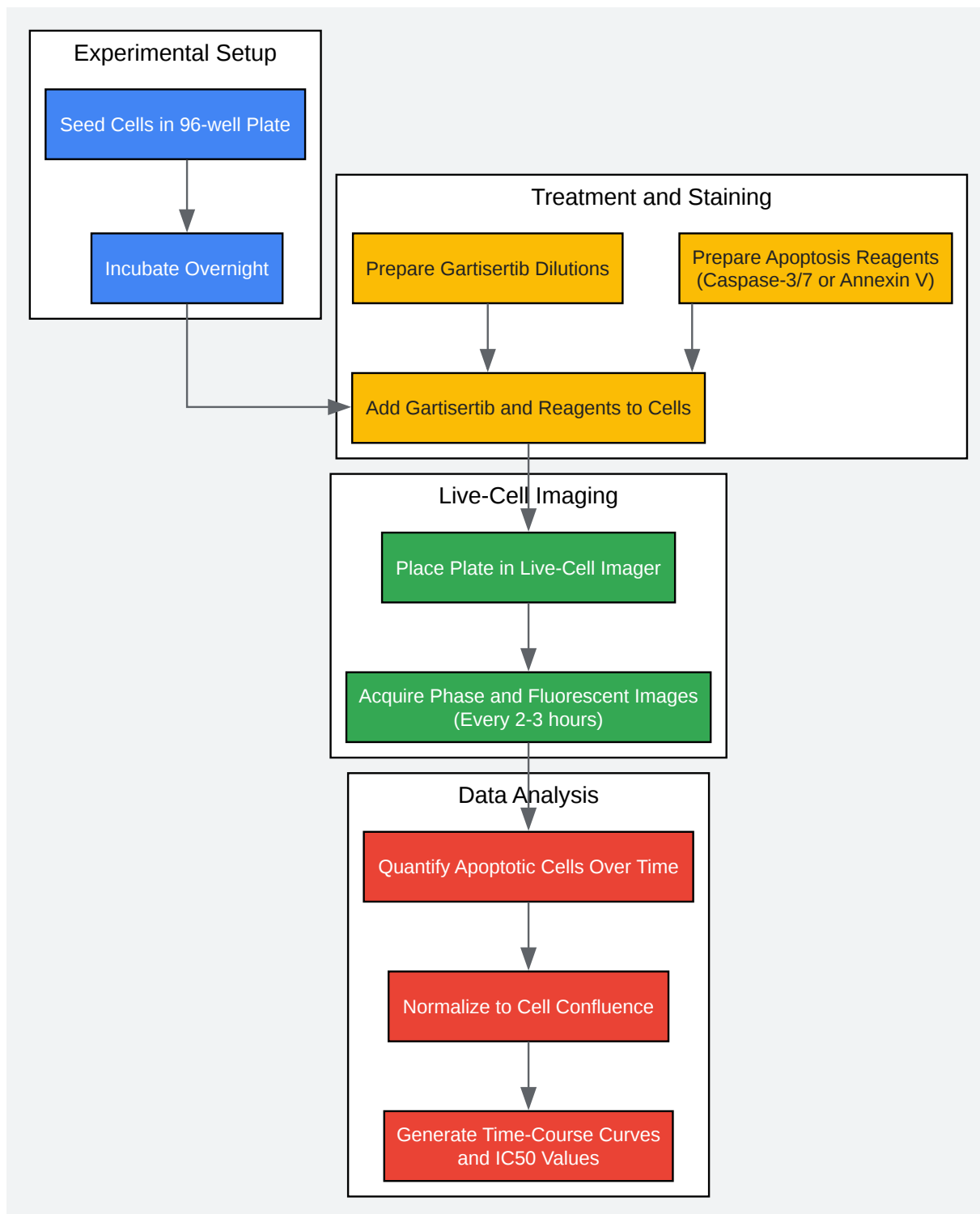
- High-content imaging system with environmental control
- **Gartisertib**
- Cell line of interest
- Culture medium
- 96-well black, clear-bottom tissue culture plates
- Fluorescently labeled Annexin V (e.g., Annexin V-FITC)
- Annexin V Binding Buffer
- A cell-impermeant nuclear stain for dead cells (e.g., Propidium Iodide or a similar red dye)

Procedure:

- Cell Seeding:
 - Follow the same procedure as in Protocol 1.
- Reagent and Treatment Preparation:
 - Prepare **Gartisertib** dilutions at 2x the final concentration in culture medium.

- Prepare a 2x solution of fluorescently labeled Annexin V and the dead-cell stain in Annexin V Binding Buffer.
- Treatment and Imaging:
 - Add 100 μ L of the **Gartisertib** dilutions to the respective wells.
 - Add 100 μ L of the Annexin V/dead-cell stain mixture to each well.
 - Place the plate in the high-content imaging system.
 - Set the imaging parameters to acquire phase-contrast, green (Annexin V), and red (dead-cell stain) fluorescence images every 2-3 hours.
- Data Analysis:
 - Use the analysis software to segment and count the number of cells positive for Annexin V (early apoptotic), positive for the dead-cell stain (late apoptotic/necrotic), and double-positive cells.
 - Calculate the percentage of apoptotic cells (Annexin V positive, dead-cell stain negative) at each time point for each condition.
 - Plot the percentage of apoptotic cells over time.

Experimental Workflow and Logical Relationships



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Caption: Workflow for assessing **Gartisertib**-induced apoptosis.

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References

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